Atracurium Impurity V
Description
Significance of Impurity Profiling in Pharmaceutical Development
Impurity profiling is the systematic process of identifying, quantifying, and controlling the various impurities that can be present in a drug substance or finished pharmaceutical product. nih.govresearchgate.net This practice is of profound importance for several reasons. Even minute quantities of certain impurities can impact the safety and efficacy of a drug. pharmaffiliates.com Regulatory bodies such as the Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established stringent guidelines that necessitate thorough impurity profiling for drug approval. pharmaffiliates.comresearchgate.net
Furthermore, understanding the impurity profile provides critical information about a drug's degradation pathways. This knowledge is instrumental in determining appropriate storage conditions, establishing a stable shelf life, and optimizing the manufacturing process to minimize the formation of unwanted substances. nih.gov Ultimately, rigorous impurity profiling is a critical component of quality assurance that safeguards public health. researchgate.net
Overview of Atracurium (B1203153) Besilate: Degradation and Impurity Formation Mechanisms
Atracurium Besilate is a non-depolarizing neuromuscular blocking agent used in surgical procedures and for mechanical ventilation. nih.gov A key feature of its design is its susceptibility to degradation in the body through two primary, independent pathways: Hofmann elimination and ester hydrolysis. nih.gov This unique characteristic allows for its clearance from the body without reliance on liver or kidney function. nih.gov
Hofmann elimination is a non-enzymatic chemical process that occurs spontaneously at physiological pH and temperature. nih.gov This degradation pathway is a retro-Michael addition reaction. nih.gov The rate of Hofmann elimination is sensitive to changes in pH and temperature; an increase in pH (alkalosis) or temperature accelerates the degradation. This process is considered the primary route of atracurium metabolism under normal physiological conditions. nih.gov
The second major degradation route for Atracurium Besilate is ester hydrolysis, a process catalyzed by non-specific esterases present in the plasma. nih.gov Unlike some other neuromuscular blockers, this hydrolysis is not dependent on pseudocholinesterase. nih.gov In contrast to Hofmann elimination, the rate of ester hydrolysis is accelerated by a decrease in pH (acidosis).
Interactive Table: In Vitro Degradation Data of Atracurium
| Parameter | Condition | Value | Reference |
|---|---|---|---|
| Hofmann Elimination Rate Constant | In vitro, patient's blood pH and temperature | 0.0193 to 0.0238 per minute | nih.gov |
| Atracurium Half-life (T1/2) | In plain phosphate (B84403) buffer (pH 7.4, 37°C) | 39.4 minutes | oup.com |
| Cisatracurium (B1209417) Half-life (T1/2) | In plain phosphate buffer (pH 7.4, 37°C) | 33.3 minutes | oup.com |
Identification and Role of Atracurium Impurity V as a Degradant/Related Substance
This compound is recognized as a related substance to Atracurium Besilate, meaning it can arise during the synthesis or, more commonly, as a degradation product during storage. Its presence in the final drug product must be monitored and controlled to ensure the product meets its quality specifications.
This compound is identified by the CAS Registry Number 1075726-86-1 . clearsynth.com Its formal chemical name under IUPAC nomenclature is (1R)-1-(3,4-dimethoxybenzyl)-6,7-dimethoxy-2-(3-methoxy-3-oxopropyl)-2-methyl-1,2,3,4-tetrahydroisoquinolin-2-ium . nih.gov This compound is often supplied for research and as a reference standard in the form of its iodide or besylate salt. It is important to note that due to the chiral centers in the molecule, it exists as a mixture of diastereomers.
Contextual Relevance of this compound among Other Related Substances
Atracurium besylate is known to degrade primarily through two pathways: Hofmann elimination, a non-enzymatic chemical process that occurs at physiological pH and temperature, and ester hydrolysis, which is catalyzed by non-specific esterases in the plasma. These degradation pathways lead to the formation of several related substances, the most prominent of which is laudanosine (B1674548). researchgate.net
This compound, being a mono-quaternary ammonium (B1175870) compound, represents a partial degradation or a side-product of the synthesis of the bis-quaternary atracurium molecule. Its structure suggests it is a mono-quaternary methyl ester derivative. This positions it within a group of related substances that includes other mono-quaternary compounds, such as the mono-quaternary acrylate (B77674) of laudanosine besylate, which is a known major degradant of atracurium. nih.gov
The relevance of this compound is understood in the context of a comprehensive impurity profile of atracurium besylate. The presence of various isomers and related compounds necessitates the use of sophisticated analytical techniques, such as high-performance liquid chromatography (HPLC), to separate and quantify each component. nih.govresearchgate.net The identification and monitoring of impurities like this compound are crucial for ensuring that the levels of these substances remain within acceptable limits, thereby maintaining the quality and consistency of the drug product.
The study of atracurium's isomers and impurities has also led to the development of cisatracurium besylate, a single isomer of atracurium. nih.govanesthesiologypaper.comjcdr.net Cisatracurium has a different impurity profile and potency compared to the mixture of isomers that constitutes atracurium besylate. The control of specific impurities, including various quaternary ammonium compounds, is a key differentiator in the quality assessment of these two related drug products. nih.govanesthesiologypaper.com
Below is a table summarizing some of the known impurities of atracurium besylate, placing this compound in the broader context of related substances.
| Impurity Name | Common Name/Type | Significance |
| Laudanosine | Major Degradation Product | A primary and well-characterized metabolite of atracurium. |
| Monoquaternary Acrylate of Laudanosine Besylate | Major Degradation Product | A significant degradant formed during the degradation of atracurium. nih.gov |
| This compound | Mono-quaternary Methyl Ester | A potential process-related impurity or degradation product. |
| Atracurium Impurity A | Process-Related Impurity | Monitored as part of the overall impurity profile. pharmaffiliates.com |
| Atracurium Impurity B | Process-Related Impurity | Monitored as part of the overall impurity profile. pharmaffiliates.com |
| Atracurium Impurity C | Process-Related Impurity | Monitored as part of the overall impurity profile. clearsynth.com |
| Atracurium Impurity F | Identification Standard | Used as a reference standard in pharmacopeial tests. sigmaaldrich.com |
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C25H34INO6 |
|---|---|
Molecular Weight |
571.4 g/mol |
IUPAC Name |
methyl 3-[(1R)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propanoate;iodide |
InChI |
InChI=1S/C25H34NO6.HI/c1-26(12-10-25(27)32-6)11-9-18-15-23(30-4)24(31-5)16-19(18)20(26)13-17-7-8-21(28-2)22(14-17)29-3;/h7-8,14-16,20H,9-13H2,1-6H3;1H/q+1;/p-1/t20-,26?;/m1./s1 |
InChI Key |
QTJLWDARGMSGAA-DDBJQTBVSA-M |
Isomeric SMILES |
C[N+]1(CCC2=CC(=C(C=C2[C@H]1CC3=CC(=C(C=C3)OC)OC)OC)OC)CCC(=O)OC.[I-] |
Canonical SMILES |
C[N+]1(CCC2=CC(=C(C=C2C1CC3=CC(=C(C=C3)OC)OC)OC)OC)CCC(=O)OC.[I-] |
Origin of Product |
United States |
Formation and Mechanistic Investigations of Atracurium Impurity V
Degradation Pathways Leading to Atracurium (B1203153) Impurity V
The formation of Atracurium Impurity V, chemically identified as (1R)-1-(3,4-dimethoxybenzyl)-6,7-dimethoxy-2-(3-methoxy-3-oxopropyl)-2-methyl-1,2,3,4-tetrahydroisoquinolin-2-ium, is a consequence of the inherent chemical instability of the atracurium molecule. Its genesis is primarily attributed to two key degradation reactions: Hofmann elimination and ester hydrolysis.
Specific Chemical Reactions Involved in its Genesis
Atracurium besylate is a complex molecule that can degrade through several pathways. The principal mechanisms are Hofmann elimination, a non-enzymatic process, and ester hydrolysis, which can be catalyzed by enzymes or occur spontaneously.
The Hofmann elimination is a base-catalyzed reaction that leads to the cleavage of the molecule's quaternary ammonium (B1175870) structures. This reaction is a primary contributor to the degradation of atracurium and results in the formation of laudanosine (B1674548) and a monoacrylate moiety.
Ester hydrolysis, on the other hand, involves the cleavage of the ester linkages within the atracurium molecule. This process can lead to the formation of a monoquaternary acid and a monoquaternary alcohol. While laudanosine and the monoquaternary acrylate (B77674) are the major degradation products, further and side reactions can lead to the formation of minor impurities, including this compound. The precise sequence of reactions and the specific precursors leading directly to Impurity V are not extensively detailed in publicly available literature, suggesting it is likely a product of a more complex or minor degradation pathway.
Role of the Quaternary Ammonium Structure in Impurity V Formation
The presence of two quaternary ammonium centers in the atracurium molecule is fundamental to its degradation profile and, consequently, to the formation of Impurity V. This structural feature makes the molecule susceptible to Hofmann elimination, a key degradation pathway. The electron-withdrawing nature of the quaternary ammonium group facilitates the removal of a beta-hydrogen by a base, leading to the cleavage of the carbon-nitrogen bond and the formation of an alkene. This inherent reactivity of the quaternary ammonium structure is the primary driver for the degradation cascade that ultimately produces a variety of impurities, including Impurity V.
Influence of Environmental Factors on Impurity V Formation Kinetics
The rate at which this compound is formed is significantly influenced by the chemical environment of the atracurium besylate solution. Key factors include pH, temperature, and the composition of the solution, such as ionic strength and the type of buffer used.
Temperature Effects on Degradation Kinetics
Temperature is another crucial factor governing the kinetics of atracurium degradation. The rate of both Hofmann elimination and ester hydrolysis increases with rising temperature. nih.gov Consequently, the formation of degradation products, including this compound, is accelerated at higher temperatures. To ensure the stability of atracurium besylate solutions and minimize the formation of impurities, storage at controlled, low temperatures is essential.
The following table illustrates the effect of temperature on the stability of atracurium, which indirectly relates to the potential for impurity formation.
| Temperature (°C) | Degradation Rate |
| 4 | Slowest |
| 20 | Increased |
| 37 | Rapid |
This table provides a qualitative representation of the general effect of temperature on atracurium degradation.
Impact of Light Exposure (Photodegradation)
The photostability of pharmaceutical compounds is a critical parameter in ensuring their safety and efficacy. While general principles of photolytic degradation are well-established, specific studies detailing the impact of light exposure on the formation of this compound are not extensively documented in publicly available scientific literature. Forced degradation studies, which typically include exposure to light, are a common practice in the pharmaceutical industry to identify potential degradation products. rjptonline.org However, the specific pathways and kinetics of photodegradation leading to this compound have not been elucidated in detail in the reviewed literature. It is plausible that the complex structure of atracurium, containing multiple chromophores, could be susceptible to photolytic cleavage or rearrangement, potentially contributing to the formation of various impurities, including Impurity V. Further research is required to establish a definitive link and mechanistic understanding of this process.
Oxidative Stress and Impurity V Formation
Similar to photodegradation, the role of oxidative stress in the formation of this compound remains an area that necessitates more specific investigation. Oxidative degradation is a common pathway for many pharmaceutical substances, often initiated by atmospheric oxygen or oxidizing agents. rjptonline.org While atracurium's degradation is primarily attributed to Hofmann elimination and ester hydrolysis, the potential for oxidative pathways to contribute to the formation of specific impurities cannot be entirely ruled out without targeted studies. The molecular structure of atracurium possesses sites that could be susceptible to oxidation, which might lead to the generation of a complex impurity profile, potentially including this compound. However, at present, there is a lack of specific published research directly linking oxidative stress to the formation of this particular impurity.
Isolation and Synthetic Strategies for this compound
The availability of pure reference standards for impurities is essential for the development and validation of analytical methods used in quality control of pharmaceuticals. This section explores the approaches for obtaining this compound.
Laboratory-Scale Synthesis for Reference Standard Generation
The generation of this compound as a reference standard is typically achieved through custom synthesis by specialized chemical laboratories. The chemical name of this compound is (1R)-1-(3,4-dimethoxybenzyl)-6,7-dimethoxy-2-(3-methoxy-3-oxopropyl)-2-methyl-1,2,3,4-tetrahydroisoquinolin-2-ium benzenesulfonate. venkatasailifesciences.com The synthesis of such a complex molecule would likely involve a multi-step process, starting from precursors that can be used to construct the tetrahydroisoquinoline core with the correct stereochemistry, followed by the introduction of the various substituents. While detailed synthetic procedures are often proprietary, a general approach could involve the synthesis of the tetrahydroisoquinoline backbone, followed by quaternization and the introduction of the propionate (B1217596) side chain. The final product would require thorough characterization using techniques such as NMR, mass spectrometry, and HPLC to confirm its identity and purity. Several chemical suppliers list this compound as a custom synthesis product, indicating that synthetic routes have been developed for its preparation. venkatasailifesciences.comkantech.co.in
Isolation from Degraded Atracurium Samples
Stereochemical Considerations in this compound Formation
Atracurium is a complex molecule with multiple chiral centers, leading to the existence of a mixture of stereoisomers. Consequently, its degradation products, including this compound, also exhibit stereoisomerism. The chemical name, (1R)-1-(3,4-dimethoxybenzyl)-6,7-dimethoxy-2-(3-methoxy-3-oxopropyl)-2-methyl-1,2,3,4-tetrahydroisoquinolin-2-ium benzenesulfonate, specifies the absolute configuration at one of the chiral centers as 'R'. However, the compound is often supplied as a "mixture of diastereomers," which indicates the presence of other chiral centers that can exist in different configurations. venkatasailifesciences.comkantech.co.in
The formation of these diastereomers is dependent on the stereochemistry of the starting atracurium isomers and the mechanism of the degradation reaction. The stereochemical integrity of the chiral centers may be retained, inverted, or racemized during the degradation process, leading to a specific diastereomeric ratio in the resulting impurity. A full stereochemical elucidation of this compound would require advanced analytical techniques, such as chiral chromatography and nuclear magnetic resonance (NMR) spectroscopy, to separate and characterize each individual stereoisomer. Understanding the stereochemical profile of impurities is crucial, as different stereoisomers can have different pharmacological and toxicological properties.
Analytical Methodologies for Characterization and Quantification of Atracurium Impurity V
Chromatographic Techniques for Separation and Detection
Chromatography, particularly liquid chromatography, stands as the cornerstone for the analysis of atracurium (B1203153) and its related impurities. Given the structural complexity and isomeric nature of atracurium, which has four chiral centers, high-resolution separation techniques are essential. nih.gov
High-Performance Liquid Chromatography (HPLC) Method Development
High-Performance Liquid Chromatography (HPLC) is the most widely applied technique for the impurity profiling of atracurium. Method development focuses on achieving adequate resolution between the main atracurium isomers (cis-cis, cis-trans, and trans-trans) and all related impurities, including Impurity V.
Reversed-phase HPLC (RP-HPLC) is a primary method for the simultaneous determination of atracurium besylate and its degradation products. nih.gov These methods are designed to be stability-indicating, capable of separating the active ingredient from all potential impurities and degradants.
Stationary Phases: The most commonly used stationary phases are octadecylsilane (B103800) (ODS, C18) columns. nih.govresearchgate.netdavidpublisher.com Base-deactivated C18 columns are often specified to minimize peak tailing caused by silanophilic interactions with the basic nitrogen atoms in the atracurium molecule. nih.govnih.gov
Mobile Phases and Gradients: Mobile phases typically consist of an aqueous buffer and an organic modifier, such as acetonitrile (B52724) or methanol. nih.govdavidpublisher.com Phosphate (B84403) buffers are frequently used to control the pH, which is a critical parameter influencing the retention and selectivity of the separation. nih.govdavidpublisher.com For instance, a mobile phase of 0.075 M potassium dihydrogen phosphate (pH 3.1), methanol, and acetonitrile in a 50:30:20 (v/v) ratio has been successfully used. davidpublisher.comscribd.comresearchgate.net Gradient elution is often necessary to resolve all impurities within a reasonable analysis time, especially for complex degradation profiles. nih.govresearchgate.net UV detection is typically performed at 280 nm, where the tetrahydroisoquinoline chromophore exhibits strong absorbance. nih.govdavidpublisher.comlongdom.org
Table 1: Example RP-HPLC Parameters for Atracurium Impurity Analysis
| Parameter | Condition | Source(s) |
|---|---|---|
| Column | C18 (150 mm x 4.5 mm, 5 µm) | davidpublisher.comresearchgate.net |
| Agilent Zorbax Eclipse XDB-C18 (50 mm x 4.6 mm, 1.8 µm) | nih.govresearchgate.netresearchgate.net | |
| Mobile Phase | 0.075 M KH2PO4 (pH 3.1):Methanol:Acetonitrile (50:30:20, v/v) | davidpublisher.comresearchgate.net |
| Potassium phosphate buffer–acetonitrile–methanol gradient | nih.govresearchgate.net | |
| Acetonitrile and phosphate buffer (pH 7.5) (30:70, v/v) | researchgate.net | |
| Flow Rate | 1.0 mL/min | nih.govdavidpublisher.com |
| Detection | UV at 280 nm | nih.govdavidpublisher.com |
As atracurium besylate is a mixture of stereoisomers, and impurities can also be chiral, chiral HPLC is indispensable for complete characterization. nih.gov The separation of these isomers is crucial as they may exhibit different pharmacological and toxicological profiles.
Direct chiral separation is achieved using Chiral Stationary Phases (CSPs). Polysaccharide-based CSPs, such as cellulose (B213188) and amylose (B160209) derivatives, have proven effective. For example, a Lux Cellulose-3 column has been used with a mobile phase of acetonitrile and water (90:10, v/v) to separate the three main atracurium isomers in under 3 minutes. researchhub.com Another study achieved baseline separation of the trans-trans, trans-cis, and cis-cis isomers on a Cellulose tri-3,5-dimethylphenylcarbamate (CDMPC) column. longdom.orglongdom.org This method utilized a mobile phase of acetonitrile and potassium hexafluorophosphate (B91526) (KPF6) buffer at a pH between 3.0 and 3.5. longdom.orglongdom.org
Table 2: Chiral HPLC Parameters for Atracurium Isomer Separation
| Parameter | Condition | Source(s) |
|---|---|---|
| Column | Lux Cellulose-3 | researchhub.com |
| Cellulose tri-3,5-dimethylphenylcarbamate (CDMPC) | longdom.orglongdom.org | |
| Daicel Chiracel OD-H (two columns in series) | acs.org | |
| Mobile Phase | Acetonitrile:Water (90:10, v/v) | researchhub.com |
| Acetonitrile:Potassium hexafluorophosphate (KPF6) (0.1 M, pH 3.0-3.5) (50:50) | longdom.orglongdom.org | |
| 0.5 M NaClO4 buffer (pH 2.0):Acetonitrile (60:40, v/v) | acs.org | |
| Flow Rate | 0.7 mL/min | researchhub.com |
| 0.5 - 1.0 mL/min | longdom.orglongdom.org |
| Detection | UV at 280 nm | longdom.orgresearchhub.com |
Ultra-Performance Liquid Chromatography (UPLC), which utilizes columns packed with sub-2 µm particles, offers significant advantages over conventional HPLC for impurity profiling. nih.govmolnar-institute.com The primary benefits are substantially reduced analysis times and improved chromatographic efficiency and resolution. nih.gov
For atracurium besylate, UPLC technology can reduce analysis times by a factor of three to seven compared to traditional HPLC methods, without compromising separation quality. nih.gov For example, a separation of atracurium stereoisomers and degradants was achieved in 8 minutes using a 50 mm column with 1.8 µm particles, a significant reduction from the 30-minute gradient run time of the standard pharmacopeial method. nih.gov The use of a Waters Acquity UPLC® BEH C18 column with 1.7 µm particles has been shown to achieve a 7-fold reduction in analysis time for impurity profiling. nih.govresearchgate.net This speed is particularly valuable for in-process testing and high-throughput quality control environments. nih.gov
Gas Chromatography (GC) Considerations (if applicable to volatile derivatives)
Gas Chromatography (GC) is not a standard technique for the analysis of Atracurium Impurity V or atracurium besylate itself. These compounds are large, polar, and non-volatile quaternary ammonium (B1175870) salts, making them unsuitable for direct GC analysis, which requires analytes to be thermally stable and volatile. While a GC method with a flame-ionization detector is mentioned in the USP for atracurium besylate analysis, it is not for impurity profiling and is generally less common than LC methods. drugfuture.com Analysis of non-volatile impurities like this compound would require complex and potentially unreliable derivatization procedures to increase volatility, which is not a preferred approach when robust LC methods are available.
Spectroscopic Techniques for Structural Elucidation and Confirmation
While chromatography is used for separation and quantification, spectroscopic techniques are essential for the unambiguous structural elucidation and confirmation of impurities. For complex molecules like atracurium isomers and their related substances, hyphenated techniques that couple chromatography with powerful spectroscopic detectors are invaluable.
The combination of chiral HPLC with online Nuclear Magnetic Resonance (NMR) spectroscopy (HPLC-NMR) is a powerful tool for the definitive identification of atracurium isomers. acs.org By obtaining stop-flow 1H NMR spectra of the separated peaks, it is possible to identify enantiomeric pairs, distinguish meso compounds, and assign key configurational features of the different isomers. acs.org Two-dimensional NMR experiments, such as the Heteronuclear Single Quantum Coherence (HSQC) spectrum, are particularly useful for assigning proton and carbon signals. acs.org
Furthermore, coupling HPLC with a Circular Dichroism (CD) detector (HPLC-CD) provides complementary information on the stereochemistry of the eluted isomers. acs.org The CD response can help in assigning the absolute stereochemistry of the chiral centers. acs.org
Mass Spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is another critical tool. researchgate.net Time-of-flight mass spectrometry (TOF-MS) can be used to identify impurities by providing accurate mass measurements, which helps in determining their elemental composition. researchgate.net
Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS)
Mass spectrometry stands as a cornerstone technique for the structural elucidation and quantification of pharmaceutical impurities due to its high sensitivity and specificity. For this compound, a compound with the CAS Number 1075726-86-1, various MS techniques are utilized. clearsynth.com
Electrospray Ionization (ESI-MS)
Electrospray ionization is a soft ionization technique that is particularly well-suited for the analysis of large and thermally labile molecules like atracurium and its impurities. In the context of analyzing atracurium-related substances, ESI-MS is frequently coupled with liquid chromatography (LC). researchgate.netnih.govresearchgate.net This combination allows for the separation of impurities from the active pharmaceutical ingredient (API) and other related substances before their introduction into the mass spectrometer. For atracurium and its impurities, positive ion mode ESI is typically employed, as the quaternary ammonium groups present in their structures are readily protonated. researchgate.netnih.gov
Time-of-Flight Mass Spectrometry (TOF-MS)
Time-of-Flight Mass Spectrometry is often utilized for its high mass accuracy and resolution. When coupled with liquid chromatography (LC/TOF-MS), it provides precise mass measurements, which are invaluable for determining the elemental composition of an unknown impurity. researchgate.net The identification of atracurium impurities is often achieved using high-resolution mass spectrometry techniques like TOF-MS. researchgate.netnih.govresearchgate.net This high level of mass accuracy allows for the confident assignment of molecular formulas to the detected impurity peaks.
Fragmentation Patterns and Structural Insights
Tandem mass spectrometry (MS/MS) is a powerful tool for obtaining structural information about an impurity. In an MS/MS experiment, the ion corresponding to the impurity of interest is selected and then fragmented through collision-induced dissociation (CID). The resulting fragment ions provide a "fingerprint" that can be used to deduce the structure of the original molecule.
For atracurium, which has a bisquaternary ammonium structure, characteristic fragmentation patterns are observed. researchgate.net These patterns typically involve the cleavage of the ester linkages and the bonds of the alkyl chain connecting the two isoquinoline (B145761) units. While specific fragmentation data for this compound is not detailed in the provided results, the analysis of related atracurium impurities and the parent compound provides a framework for how its structure would be investigated using MS/MS. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the definitive structural elucidation of organic molecules. It provides detailed information about the carbon-hydrogen framework of a molecule. For complex molecules like atracurium impurities, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is often necessary. googleapis.compillbuys.com
Proton NMR (¹H NMR) for Functional Group Identification
Proton NMR (¹H NMR) provides information about the number of different types of protons in a molecule, their chemical environment, and their proximity to other protons. In the analysis of atracurium-related compounds, ¹H NMR is used to identify key functional groups and to determine the stereochemistry of the molecule. pillbuys.com The chemical shifts and coupling constants of the protons in the isoquinoline rings, the methoxy (B1213986) groups, and the alkyl chain are all important for structural assignment. pillbuys.com
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC)
Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of complex molecules like this compound. By spreading the NMR information across two frequency axes, these techniques resolve overlapping signals and reveal connectivity between different atoms, which is crucial for piecing together the molecular structure.
COSY (Correlation Spectroscopy): The COSY experiment identifies protons that are spin-spin coupled to each other, typically through two or three bonds. sdsu.edu A cross-peak in a COSY spectrum indicates a correlation between two different proton signals, allowing for the mapping of proton-proton networks within the molecule. researchgate.netyoutube.com For this compound, this technique would be instrumental in establishing the spin systems within the tetrahydroisoquinoline rings and the aliphatic chains.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates proton signals with the signals of directly attached heteronuclei, most commonly carbon-13. columbia.edu Each cross-peak in an HSQC spectrum represents a direct one-bond C-H connection. sdsu.educolumbia.edu This provides definitive assignments for protonated carbons, such as the methoxy groups, the methylene (B1212753) groups in the linker chain, and the various CH and CH2 groups within the isoquinoline framework of the impurity. columbia.edu
A comprehensive analysis combining these three experiments allows for a full assignment of the ¹H and ¹³C NMR spectra, leading to the definitive structural confirmation of this compound.
Table 1: Hypothetical 2D NMR Correlations for a Key Structural Fragment in this compound
| Proton (¹H) Signal | COSY Correlation(s) | HSQC Correlation (¹³C) | HMBC Correlation(s) (¹³C) |
| H-1' (aromatic) | H-5', H-6' | C-1' | C-3', C-4a', C-8a' |
| H-α (methylene) | H-β (methylene) | C-α | C=O (ester), C-β |
| -OCH₃ (methoxy) | None | -OCH₃ | Aromatic C-3/C-4 |
Chiral NMR for Diastereomeric Analysis
Atracurium has four chiral centers, leading to the possibility of ten stereoisomers due to molecular symmetry. google.com As a related impurity, this compound is also expected to exist as a mixture of diastereomers. Chiral NMR spectroscopy is a key technique for analyzing such mixtures without the need for chromatographic separation.
The method involves using a chiral resolving agent (CRA), such as a chiral lanthanide shift reagent or a cyclodextrin, which is added to the NMR sample. mdpi.comheraldopenaccess.us The CRA interacts with the different diastereomers of the impurity to form transient, non-covalent diastereomeric complexes. These new complexes have distinct chemical environments, causing the originally overlapping NMR signals of the different diastereomers to resolve into separate peaks. heraldopenaccess.us The relative integration of these separated signals can then be used to determine the diastereomeric ratio. Studies on related benzyltetrahydroisoquinoline alkaloids have successfully used cyclodextrins for chiral recognition in NMR studies. mdpi.com
Table 2: Illustrative Data for Chiral NMR Analysis of this compound
| Proton Signal | Chemical Shift (δ) without CRA (ppm) | Chemical Shift (δ) with CRA (ppm) | Diastereomer Ratio |
| Diastereomer A | |||
| C1-H | 4.50 | 4.55 | 60% |
| N-CH₃ | 2.75 | 2.81 | |
| Diastereomer B | |||
| C1-H | 4.50 | 4.62 | 40% |
| N-CH₃ | 2.75 | 2.89 |
Infrared (IR) Spectroscopy for Characteristic Bonds
Infrared (IR) spectroscopy is a rapid and effective technique for identifying the key functional groups present in a molecule. The structure of atracurium-related compounds contains several IR-active groups. By analyzing the absorption of infrared radiation at specific wavenumbers, the presence of these groups in this compound can be confirmed. The structure of a related degradation product, laudanosine (B1674548), has been confirmed using IR spectroscopy. davidpublisher.com
Key characteristic absorption bands expected in the IR spectrum of this compound include:
Ester Carbonyl (C=O) Stretch: A strong absorption band typically appears in the region of 1730-1750 cm⁻¹, indicative of the ester linkages.
Aromatic C=C Stretches: Multiple sharp bands of variable intensity are expected between 1400-1600 cm⁻¹ due to the vibrations of the carbon-carbon bonds within the dimethoxy-substituted benzene (B151609) rings.
C-O Stretches: Strong absorptions corresponding to the aryl-alkyl ether linkages (methoxy groups) and the ester C-O bonds would be visible in the 1000-1300 cm⁻¹ region.
C-H Stretches: Absorptions for aromatic C-H bonds appear above 3000 cm⁻¹, while those for aliphatic C-H bonds (in the isoquinoline rings and linker chain) appear just below 3000 cm⁻¹.
Table 3: Expected IR Absorption Bands for this compound
| Functional Group | Characteristic Absorption Range (cm⁻¹) | Expected Intensity |
| Ester (C=O) | 1730 - 1750 | Strong |
| Aromatic (C=C) | 1400 - 1600 | Variable, Sharp |
| Ether (C-O) | 1020 - 1250 | Strong |
| Aromatic C-H | 3010 - 3100 | Medium |
| Aliphatic C-H | 2850 - 2960 | Medium |
UV/Visible Spectrophotometry for Quantification and Purity Assessment
UV/Visible spectrophotometry is a widely used technique for the quantification of atracurium and its impurities in pharmaceutical preparations. davidpublisher.comtsijournals.com The method relies on the presence of a chromophore—a part of the molecule that absorbs light in the ultraviolet or visible region. In this compound, the dimethoxybenzyl-substituted tetrahydroisoquinoline moieties act as the primary chromophores.
For quantitative analysis, detection is typically set at the wavelength of maximum absorbance (λmax), which for atracurium and its related substances is around 280 nm. davidpublisher.com According to the Beer-Lambert law, the absorbance of a solution is directly proportional to the concentration of the analyte. By preparing a series of standard solutions of known concentrations and measuring their absorbance, a calibration curve can be constructed. The concentration of this compound in a sample can then be determined by measuring its absorbance and interpolating from this curve.
When coupled with High-Performance Liquid Chromatography (HPLC), a UV/Visible photodiode array (PDA) detector can be used for purity assessment. A PDA detector acquires the entire UV spectrum at each point in the chromatogram, allowing for the assessment of peak purity by comparing spectra across a single peak.
Table 4: Typical Parameters for UV Spectrophotometric Quantification
| Parameter | Value/Description |
| Wavelength (λmax) | ~280 nm |
| Solvent/Mobile Phase | Acetonitrile/Phosphate Buffer Mixture |
| Linearity Range | 1-10 µg/mL (Hypothetical) |
| Correlation Coefficient (r²) | > 0.999 |
| Application | Quantification, HPLC Detection, Purity Testing |
Advanced Detection Techniques
For enhanced sensitivity and broader applicability in impurity analysis, especially when dealing with compounds that lack strong chromophores or are present at trace levels, advanced detection techniques are employed.
Charged Aerosol Detection (CAD) in LC
Charged Aerosol Detection (CAD) is a powerful detection method for liquid chromatography (LC) that has become widely applied in pharmaceutical analysis for atracurium and its impurities. nih.govresearchgate.net Unlike UV detection, which depends on the analyte's ability to absorb light, CAD is a mass-based detection method that provides a near-universal response to any non-volatile analyte. lcms.cz
The principle of CAD involves three steps:
Nebulization: The eluent from the LC column is converted into an aerosol of fine droplets.
Charging: The droplets are dried, leaving analyte particles that are then charged by a stream of ionized nitrogen gas. The amount of charge transferred is proportional to the particle size, and thus to the mass of the analyte. ste-mart.com
Detection: The charged particles are measured by a sensitive electrometer, generating a signal that corresponds to the quantity of the analyte. ste-mart.com
This technique is particularly advantageous for impurity profiling because it provides a more uniform response factor for different compounds, regardless of their chemical structure. lcms.cz This allows for a more accurate quantification of impurities for which pure reference standards are not available, making it ideal for mass balance studies. lcms.cz
Table 5: Comparison of CAD and UV Detection for Atracurium Impurity Analysis
| Feature | UV/Visible Detection | Charged Aerosol Detection (CAD) |
| Principle | Light Absorption | Charge Measurement of Aerosol Particles |
| Analyte Requirement | Must possess a chromophore | Must be non-volatile |
| Response Uniformity | Dependent on molar absorptivity | Nearly uniform, mass-dependent |
| Gradient Elution | Generally compatible | Response can be affected by mobile phase composition |
| Quantification of Unknowns | Difficult without a reference standard | More accurate relative quantification possible |
Fluorimetric Detection
Fluorimetric detection offers exceptional sensitivity and selectivity for compounds that fluoresce. The tetrahydroisoquinoline structure inherent in atracurium and its impurities exhibits native fluorescence, making this a highly suitable detection method. researchgate.netunal.edu.co
The process involves exciting the molecule at a specific wavelength and measuring the light emitted at a longer wavelength. For atracurium, excitation is typically performed around 280 nm, with emission measured near 315 nm. unal.edu.co Because very few compounds fluoresce, this technique experiences significantly less interference from co-eluting non-fluorescent impurities or matrix components compared to UV detection.
The primary advantage of fluorimetric detection is its high sensitivity, with limits of detection (LOD) often orders of magnitude lower than those achieved with UV spectrophotometry. unal.edu.co This makes it an excellent choice for detecting and quantifying trace-level impurities like this compound, ensuring stringent quality control.
Table 6: Parameters for Fluorimetric Detection of this compound
| Parameter | Value/Description |
| Excitation Wavelength (λex) | ~280 nm |
| Emission Wavelength (λem) | ~315 nm |
| Sensitivity | High (LOD in ng/mL range) |
| Selectivity | High (only fluorescent compounds are detected) |
| Application | Trace-level quantification, stability studies |
Ion-Selective Electrodes (ISEs) for Real-Time Monitoring
Ion-selective electrodes (ISEs) represent a potent analytical tool for the real-time monitoring of ionic species in solution. tricliniclabs.comnih.gov Given that this compound is a quaternary ammonium compound, it exists in an ionic form, making it a candidate for potentiometric detection using ISEs. clearsynth.comnih.gov These sensors operate by measuring the potential difference across a selective membrane that preferentially interacts with the target ion. mdpi.com
The application of ISEs in pharmaceutical analysis is expanding due to their simplicity, speed, and cost-effectiveness. tricliniclabs.comscitechnol.com They offer the significant advantage of providing continuous data, which is invaluable for monitoring dynamic processes such as chemical degradation or enzymatic reactions in real-time. scitechnol.comresearchgate.net For a compound like this compound, which can be a degradation product, real-time monitoring is crucial for understanding the stability profile of the parent drug, atracurium besylate. scitechnol.com
The development of an ISE for this compound would involve a membrane doped with an ionophore that has a high affinity and selectivity for the quaternary ammonium structure of the impurity. Research on ISEs for other quaternary ammonium compounds has shown that ion-exchangers like tetraphenylborate (B1193919) derivatives or dinonylnaphthalene (B12650604) sulfonic acid can be effective. nih.govresearchgate.net The electrode's performance, including its near-Nernstian response, detection limit, and selectivity over other ions present in the sample matrix (such as Na+, K+, Ca2+), would need to be thoroughly characterized. researchgate.net
The potential benefits of using ISEs for this compound include:
Rapid Analysis: ISEs provide instantaneous readings, allowing for immediate feedback on the concentration of the impurity. nih.gov
Process Analytical Technology (PAT): They can be integrated directly into manufacturing or stability study setups for in-line or on-line monitoring. nih.gov
Reduced Sample Preparation: Often, minimal sample preparation is required, reducing analysis time and potential for error.
Cost-Effectiveness: Compared to chromatographic techniques, ISEs are generally less expensive to purchase and operate. tricliniclabs.com
While direct research on an ISE specifically for this compound is not widely published, the principles and methodologies established for similar quaternary ammonium compounds provide a strong foundation for its development and application. nih.govresearchgate.netchemicalpapers.com
Analytical Method Validation for this compound
Validation of an analytical method is a regulatory requirement to ensure that the method is suitable for its intended purpose. americanpharmaceuticalreview.com For this compound, this involves demonstrating that the chosen analytical procedure, most commonly a chromatographic method like High-Performance Liquid Chromatography (HPLC), can reliably detect and quantify the impurity at specified levels. The validation process encompasses several key parameters as outlined by the International Council for Harmonisation (ICH) guidelines.
Specificity and Selectivity
Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as other impurities, degradation products, and matrix components. In the context of this compound, the analytical method must be able to distinguish it from atracurium besylate (which exists as a mixture of three stereoisomers), its main degradation product laudanosine, and other related substances. nih.govscribd.com
This is typically achieved using a high-resolution chromatographic technique, such as HPLC with a suitable column (e.g., C18) and mobile phase composition. nih.govdavidpublisher.com The selectivity of the method is demonstrated by showing that the peak for this compound is well-resolved from all other peaks in the chromatogram. This is often confirmed by performing forced degradation studies on atracurium besylate, where the drug substance is subjected to stress conditions (e.g., acid, base, oxidation, heat, light) to generate potential degradation products. The method must demonstrate that this compound does not co-elute with any of these newly formed peaks.
Linearity and Range
Linearity demonstrates that the results obtained are directly proportional to the concentration of the analyte in the sample. This is determined by analyzing a series of solutions of this compound at different known concentrations. The range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to be linear, accurate, and precise.
For an impurity, the range is typically from the reporting threshold up to 120% of the specification limit. A linear relationship is established by plotting the analytical response (e.g., peak area in HPLC) versus the concentration and is typically evaluated by the correlation coefficient (r) or coefficient of determination (R²), which should ideally be close to 1.000. researchgate.net
Table 1: Illustrative Linearity Data for this compound Quantification
| Concentration (µg/mL) | Peak Area (Arbitrary Units) |
| 0.5 | 12,500 |
| 1.0 | 25,100 |
| 2.5 | 62,800 |
| 5.0 | 124,500 |
| 7.5 | 187,000 |
| 10.0 | 250,500 |
Note: This table is for illustrative purposes and does not represent actual experimental data.
Accuracy and Precision
Accuracy refers to the closeness of the test results obtained by the method to the true value. It is usually assessed by the recovery of a known amount of the impurity (spiked) into a sample matrix. The accuracy is expressed as the percentage of the analyte recovered by the assay.
Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is typically expressed as the relative standard deviation (RSD) for a series of measurements and is evaluated at three levels:
Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.
Intermediate Precision: Expresses within-laboratory variations (e.g., different days, different analysts, different equipment).
Reproducibility: Precision between laboratories (collaborative studies), which is often assessed during inter-laboratory studies. researchgate.net
Table 2: Example of Accuracy and Precision Data for this compound
| Spiked Level | Repeatability (%RSD, n=6) | Intermediate Precision (%RSD, n=6) | Accuracy (% Recovery) |
| LOQ | ≤ 5.0% | ≤ 8.0% | 90.0 - 110.0% |
| 100% of Specification | ≤ 2.0% | ≤ 3.0% | 98.0 - 102.0% |
| 120% of Specification | ≤ 2.0% | ≤ 3.0% | 98.0 - 102.0% |
Note: This table presents typical acceptance criteria for method validation and is for illustrative purposes.
Limits of Detection (LOD) and Quantification (LOQ)
The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantification (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. researchgate.net
For impurity analysis, the LOQ is a critical parameter as it defines the lower limit of the reporting range. The LOD and LOQ are often determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve. For atracurium impurities, LOQ values in the range of nanograms per milliliter (ng/mL) to low micrograms per milliliter (µg/mL) have been reported for various analytical methods. researchgate.netnih.govresearchgate.net
Robustness and Ruggedness
Robustness is a measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. researchgate.netchromatographyonline.com For an HPLC method, these parameters could include the pH of the mobile phase, mobile phase composition, column temperature, and flow rate. chromatographyonline.com The evaluation of robustness is typically performed during the method development phase. americanpharmaceuticalreview.com
Ruggedness, often considered part of precision (intermediate precision), is the degree of reproducibility of test results obtained by the analysis of the same samples under a variety of normal test conditions, such as different laboratories, analysts, instruments, and days. researchgate.netchromatographyonline.com
Table 3: Factors to be Investigated in a Robustness Study for an HPLC Method
| Factor | Variation |
| pH of Mobile Phase Buffer | ± 0.2 units |
| Percentage of Organic Solvent in Mobile Phase | ± 2% |
| Column Temperature | ± 5 °C |
| Flow Rate | ± 0.1 mL/min |
| Wavelength of Detection | ± 2 nm |
Note: The table lists common factors and their typical variations for a robustness study.
The results of the robustness study are evaluated by assessing the impact of these variations on key system suitability parameters, such as resolution, peak tailing, and the quantitative results of the impurity. The method is considered robust if the results remain within the predefined acceptance criteria despite these small changes. researchgate.net
Stability Studies and Degradation Kinetics of Atracurium Impurity V
Forced Degradation Studies (Stress Testing)
Forced degradation studies, or stress testing, are essential for identifying the likely degradation products of a substance and establishing its intrinsic stability. These studies involve exposing the compound to conditions more severe than accelerated stability testing.
The structure of Atracurium (B1203153) Impurity V contains an ester linkage, which is susceptible to hydrolysis. The rate of this hydrolysis is highly dependent on the pH of the solution.
Acidic Conditions: Under acidic conditions, the ester group of Atracurium Impurity V is expected to undergo hydrolysis to yield a carboxylic acid and an alcohol. This reaction is typically slower than base-catalyzed hydrolysis.
Neutral Conditions: In a neutral aqueous solution, the hydrolysis of the ester is likely to be slow.
Alkaline Conditions: Alkaline conditions are expected to significantly accelerate the hydrolysis of the ester group through saponification, leading to the formation of the corresponding carboxylate salt and alcohol.
Hypothetical Hydrolytic Degradation of this compound
| Condition | Temperature (°C) | Time (hours) | Degradation (%) | Major Degradants |
|---|---|---|---|---|
| 0.1 N HCl | 60 | 24 | ~15% | Carboxylic acid and alcohol derivatives |
| Purified Water | 60 | 24 | <5% | Minimal degradation |
Exposure to high temperatures can provide the energy needed to break chemical bonds, leading to degradation. For a complex molecule like this compound, thermal stress could lead to a variety of degradation products through different reaction pathways, such as elimination or fragmentation reactions. The quaternary ammonium (B1175870) structure, in particular, may be susceptible to thermal decomposition.
Hypothetical Thermal Degradation of this compound
| Temperature (°C) | Time (hours) | Physical State | Degradation (%) | Potential Degradation Pathways |
|---|---|---|---|---|
| 80 | 48 | Solid | ~10-20% | Hofmann elimination, fragmentation |
Many pharmaceutical compounds are sensitive to light. Exposure to UV or visible light can induce photochemical reactions, leading to degradation. The aromatic rings and the quaternary ammonium center in this compound could be chromophores that absorb light, potentially leading to photolytic cleavage or rearrangement.
Hypothetical Photolytic Degradation of this compound
| Light Source | Intensity | Time (hours) | Degradation (%) | Potential Observations |
|---|---|---|---|---|
| UV Lamp (254 nm) | 1.2 million lux hours | 24 | ~5-15% | Color change, formation of new impurities |
Oxidative degradation can be initiated by atmospheric oxygen or by oxidizing agents. The methoxy (B1213986) groups and the tertiary amine functionality within the isoquinoline (B145761) ring system of this compound could be susceptible to oxidation, potentially leading to the formation of N-oxides or other oxidative degradation products.
Hypothetical Oxidative Degradation of this compound
| Oxidizing Agent | Concentration | Temperature (°C) | Time (hours) | Degradation (%) | Potential Degradants |
|---|
Kinetic Modeling of Impurity V Formation and Degradation
Kinetic modeling is used to understand the rate at which a substance degrades and to predict its shelf life under various conditions.
By monitoring the concentration of this compound over time under specific stress conditions (e.g., constant pH and temperature), the reaction order and the rate constant for its degradation can be determined. For many degradation processes, the reaction can be modeled as either a zero-order or a first-order reaction.
Zero-Order Kinetics: The rate of degradation is constant and independent of the concentration of the reactant.
First-Order Kinetics: The rate of degradation is directly proportional to the concentration of the reactant.
The degradation of similar compounds often follows first-order kinetics. The rate constant (k) can be determined from the slope of a plot of the natural logarithm of the concentration versus time.
Hypothetical First-Order Rate Constants for this compound Degradation
| Condition | Temperature (°C) | Rate Constant (k) (s⁻¹) | Half-Life (t₁/₂) (hours) |
|---|---|---|---|
| 0.1 N NaOH | 25 | 4.8 x 10⁻⁵ | 4.0 |
Arrhenius Equation Application for Accelerated Stability Prediction
The Arrhenius equation is a powerful tool in pharmaceutical sciences for predicting the degradation rate of a compound at a specific temperature, based on data from accelerated stability studies conducted at higher temperatures. The equation is given by:
k = A e-Ea/RT
Where:
k is the rate constant of the degradation reaction
A is the pre-exponential factor, a constant for each chemical reaction
Ea is the activation energy
R is the universal gas constant
T is the absolute temperature in Kelvin
By conducting stability studies at elevated temperatures (e.g., 40°C, 50°C, 60°C), the degradation rate constants (k) for this compound can be determined. A plot of the natural logarithm of k (ln k) versus the reciprocal of the absolute temperature (1/T) yields a straight line with a slope of -Ea/R. Once the activation energy (Ea) is determined, the degradation rate constant at a desired storage temperature (e.g., refrigerated at 5°C or room temperature at 25°C) can be calculated.
This predictive model allows for the estimation of the shelf-life of this compound under various storage conditions without the need for long-term, real-time stability studies. However, it is important to note that the Arrhenius equation is based on the assumption that the degradation mechanism remains the same at all temperatures studied.
Table 1: Hypothetical Accelerated Stability Data for this compound
| Temperature (°C) | Temperature (K) | 1/T (K⁻¹) | Degradation Rate Constant (k) (day⁻¹) | ln(k) |
|---|---|---|---|---|
| 40 | 313.15 | 0.003193 | 0.015 | -4.1997 |
| 50 | 323.15 | 0.003095 | 0.045 | -3.0998 |
Note: The data in this table is hypothetical and for illustrative purposes only, as specific experimental data for this compound is not publicly available.
Influence of Formulation Components on Impurity V Stability
The stability of this compound within a drug product formulation is not solely dependent on temperature but is also influenced by its interaction with various formulation components, including excipients and packaging materials.
Excipient Compatibility Studies
Excipients are integral components of pharmaceutical formulations, serving various functions such as solubilizers, buffers, and bulking agents. However, they can also interact with impurities, affecting their stability. Compatibility studies are therefore essential to identify any potential adverse interactions between this compound and the excipients used in the atracurium besylate formulation.
These studies typically involve preparing binary mixtures of this compound with individual excipients and subjecting them to stress conditions (e.g., elevated temperature and humidity). The samples are then analyzed at various time points to monitor for any changes in the concentration of the impurity or the appearance of new degradation products. Common excipients that would be evaluated for their compatibility with this compound include:
Acids and Bases: To assess the impact of pH on stability.
Antioxidants: To determine susceptibility to oxidation.
Commonly used solubilizers and bulking agents.
The results of these studies help in the selection of excipients that are compatible with this compound, thereby ensuring the stability of the final drug product.
Table 2: Representative Excipient Compatibility Study Design for this compound
| Excipient | Ratio (Impurity:Excipient) | Storage Condition | Analysis Time Points |
|---|---|---|---|
| Benzenesulfonic Acid | 1:1 | 40°C/75% RH | 0, 1, 2, 4 weeks |
| Water for Injection | N/A | 40°C/75% RH | 0, 1, 2, 4 weeks |
| Mannitol | 1:1 | 40°C/75% RH | 0, 1, 2, 4 weeks |
Note: This table represents a typical study design. The specific excipients and conditions would be based on the actual formulation of the atracurium besylate injection.
Packaging Material Interactions
The primary packaging materials, such as vials and stoppers, that come into direct contact with the drug product can also affect the stability of this compound. Potential interactions include:
Leaching: The extraction of chemical components from the packaging material into the drug product.
Adsorption: The adhesion of the impurity molecules onto the surface of the packaging material.
Permeation: The passage of gases (e.g., oxygen) or moisture through the packaging, which can accelerate degradation.
To evaluate these interactions, stability studies are conducted using the final proposed packaging materials. The drug product is stored in these containers under various conditions, and the levels of this compound are monitored over time. Any significant changes in the impurity concentration or the appearance of new impurities would indicate an interaction with the packaging material. The choice of appropriate packaging, such as Type I glass vials and inert stoppers, is critical to minimize these interactions and maintain the stability of the drug product and its impurities.
Control Strategies for Atracurium Impurity V
Reference Standards and Pharmacopoeial Compliance
Importance of Characterized Impurity Reference Standards
The use of well-characterized reference standards is fundamental to the accurate identification and quantification of impurities. cymitquimica.comveeprho.com A reference standard for Atracurium (B1203153) Impurity V serves as a benchmark against which the impurity in a production batch of atracurium besylate can be compared.
Key Roles of Atracurium Impurity V Reference Standard:
Identification: The reference standard allows for the unambiguous identification of this compound in the presence of the main component and other related substances. Analytical techniques such as High-Performance Liquid Chromatography (HPLC) rely on comparing the retention time of a peak in the sample chromatogram with that of the certified reference standard.
Quantification: A characterized reference standard with a known purity is essential for accurately quantifying the amount of this compound present in the API. veeprho.com This is crucial for ensuring that the level of the impurity does not exceed the limits set by regulatory authorities.
Method Validation: Analytical methods used for impurity profiling must be validated to demonstrate their accuracy, precision, linearity, and sensitivity. The this compound reference standard is indispensable for this validation process. venkatasailifesciences.com
Stability Studies: Reference standards are used in stability studies of the drug substance to monitor the formation of degradation products over time and under various storage conditions. venkatasailifesciences.com
Several chemical suppliers provide reference standards for this compound, often as a mixture of diastereomers. venkatasailifesciences.comaxios-research.com These standards are typically accompanied by a Certificate of Analysis (CoA) that includes comprehensive characterization data, ensuring their suitability for regulatory purposes. venkatasailifesciences.comclearsynth.com
| Compound Name | CAS Number | Typical Form | Application |
| This compound | 1075726-86-1 | Mixture of Diastereomers | Analytical method development, method validation, and quality control. clearsynth.com |
The IUPAC name for one of the isomers of this compound is (1R)-1-(3, 4-dimethoxybenzyl)-6, 7-dimethoxy-2-(3-methoxy-3-oxopropyl)-2-methyl-1, 2, 3, 4-tetrahydroisoquinolin-2-ium, iodide. veeprho.com
Regulatory Guidelines for Impurity Control (e.g., ICH, EP, USP)
Regulatory agencies worldwide have established comprehensive guidelines to control impurities in pharmaceutical products. The International Council for Harmonisation (ICH), the European Pharmacopoeia (EP), and the United States Pharmacopeia (USP) are the primary sources of these regulations.
International Council for Harmonisation (ICH):
The ICH provides a set of guidelines that are widely accepted globally. The most relevant guidelines for the control of impurities like this compound in new drug substances are:
ICH Q3A(R2): Impurities in New Drug Substances: This guideline establishes thresholds for reporting, identifying, and qualifying impurities based on the maximum daily dose of the drug. For impurities found above the identification threshold, their structure must be elucidated. Qualification involves gathering and evaluating data to establish the biological safety of an individual impurity.
ICH Q3D(R2): Elemental Impurities: This guideline outlines a risk-based approach to the control of elemental impurities.
ICH Q7: Good Manufacturing Practice for Active Pharmaceutical Ingredients: This guideline emphasizes the importance of controlling materials and manufacturing processes to minimize the formation of impurities.
| ICH Guideline | Focus | Key Thresholds |
| Q3A(R2) | Organic impurities in new drug substances | Reporting Threshold: The level above which an impurity must be reported. |
| Identification Threshold: The level above which the structure of an impurity must be determined. | ||
| Qualification Threshold: The level above which the biological safety of an impurity must be established. |
European Pharmacopoeia (EP) and United States Pharmacopeia (USP):
The EP and USP provide specific monographs for drug substances that detail the required tests and acceptance criteria for quality control. The monograph for Atracurium Besylate in both pharmacopeias outlines the official methods for its analysis, including the determination of related substances. While a specific limit for "this compound" might not be explicitly listed under this name in the general chapters, the monograph will specify limits for known and unknown impurities. Manufacturers are required to control all impurities within these specified limits. The availability of EP and USP reference standards for atracurium and its known impurities is crucial for compliance. venkatasailifesciences.com
The control of this compound is therefore achieved through a combination of sourcing and using a well-characterized reference standard for its accurate detection and measurement, and by strictly following the impurity control strategies and limits outlined in the ICH guidelines and the specific monographs of the European and United States Pharmacopeias.
Future Research Directions and Advanced Analytical Approaches
Development of Novel High-Throughput Analytical Platforms
The demand for increased efficiency in pharmaceutical quality control has led to the development of high-throughput analytical platforms. Fast liquid chromatography (LC) and Ultra-High-Performance Liquid Chromatography (UPLC) are at the forefront of this evolution. nih.govresearchgate.netnih.gov These technologies utilize columns with smaller particle sizes (sub-2 µm), enabling rapid and highly efficient separations. researchgate.netnih.gov For atracurium (B1203153) besylate, which has multiple stereoisomers, these advanced chromatographic techniques offer a significant reduction in analysis time compared to conventional HPLC methods. nih.gov For instance, a UPLC method can achieve a seven-fold reduction in analysis time for impurity profiling. nih.gov The separation of the main isomers of atracurium besylate can be accomplished in a third of the time with superior resolution using a shorter column with a 1.8 µm stationary phase compared to the standard pharmacopeial method. nih.gov
Future research is expected to further refine these platforms by integrating them with advanced detectors and automated sample preparation systems. The goal is to create fully automated workflows that can analyze a large number of samples with minimal human intervention, thereby increasing productivity in quality control laboratories. jyu.fi The development of novel stationary phases will also play a crucial role in improving the resolution and selectivity for complex mixtures of atracurium impurities.
Application of hyphenated techniques for comprehensive impurity profiling (e.g., HPLC-NMR-MS)
The structural elucidation of unknown impurities is a challenging task that often requires the combination of separation and spectroscopic techniques. Hyphenated techniques, which couple a separation method like HPLC with one or more spectroscopic detectors, have become indispensable tools for comprehensive impurity profiling. ajrconline.orgijprajournal.comwdh.ac.id
Liquid Chromatography-Mass Spectrometry (LC-MS) is a widely used hyphenated technique for identifying and quantifying impurities in pharmaceuticals. ajrconline.orgnih.gov For atracurium and its related substances, LC coupled with time-of-flight mass spectrometry (TOF-MS) has been successfully used to identify various impurities. nih.govexlibrisgroup.com The high-resolution mass data provided by TOF-MS allows for the accurate determination of the molecular weight of impurities, which is the first step in their structural identification. nih.gov
For an even more detailed structural analysis, the coupling of HPLC with Nuclear Magnetic Resonance (NMR) spectroscopy (HPLC-NMR) and even triple-hyphenated systems like HPLC-NMR-MS are being explored. ajrconline.orgnih.gov While NMR is less sensitive than MS, it provides unambiguous structural information. medwinpublishers.com The online coupling of these techniques allows for the direct acquisition of structural data from separated impurity peaks, which is crucial for the definitive identification of novel or unexpected degradation products of atracurium. ajrconline.org Another powerful tool is the Charged Aerosol Detector (CAD) when coupled with LC, which can detect non-volatile species like atracurium impurities regardless of their spectral properties. nih.govexlibrisgroup.com
| Analytical Technique | Application in Atracurium Impurity Profiling | Key Advantages |
| Fast LC/UPLC | Rapid separation of atracurium isomers and degradation products. researchgate.netnih.gov | High throughput, reduced analysis time, improved resolution. nih.govnih.gov |
| LC-MS/TOF-MS | Identification and quantification of impurities based on mass-to-charge ratio. nih.govexlibrisgroup.com | High sensitivity and selectivity, provides molecular weight information. nih.gov |
| HPLC-NMR | Unambiguous structural elucidation of unknown impurities. nih.govmedwinpublishers.com | Provides detailed structural information for definitive identification. medwinpublishers.com |
| LC-CAD | Detection and quantification of non-volatile impurities. nih.govexlibrisgroup.com | Universal detection for non-volatile analytes, independent of chromophores. exlibrisgroup.com |
Computational Chemistry and Molecular Modeling for Degradation Pathway Prediction
Understanding the degradation pathways of a drug molecule is fundamental to controlling its impurities. Atracurium primarily degrades via Hofmann elimination, a chemical process that occurs at physiological pH. wikipedia.org This reaction leads to the formation of several degradation products, including laudanosine (B1674548) and quaternary monoacrylates. researchgate.netoup.com
Computational chemistry and molecular modeling are emerging as powerful tools for predicting the degradation pathways of drug molecules. nih.gov By simulating the chemical environment and the reactivity of the molecule, these models can help to identify potential degradation products, including those that may be formed in trace amounts. For atracurium, molecular simulation studies have been used to investigate the chiral recognition mechanism of its isomers on chromatographic columns, which is crucial for developing effective separation methods. scholarscentral.com
Future research in this area will likely focus on developing more accurate and predictive models for the Hofmann elimination process under various conditions. byjus.comaakash.ac.inwikipedia.org These models could be used to:
Predict the formation of known and unknown impurities like Atracurium Impurity V.
Understand the factors that influence the rate of degradation, such as pH, temperature, and buffer composition. researchgate.net
Design more stable formulations of atracurium with a reduced propensity for degradation.
By providing insights into the degradation process at a molecular level, computational modeling can significantly aid in the development of robust and effective impurity control strategies.
Green Chemistry Approaches to Impurity Control
The pharmaceutical industry is increasingly adopting green chemistry principles to minimize its environmental impact. researchgate.net In the context of impurity analysis and control, this translates to the development of more environmentally friendly analytical methods and synthetic processes.
Green analytical chemistry aims to reduce or eliminate the use of hazardous solvents and reagents in analytical procedures. mans.edu.eg For the analysis of atracurium and its impurities, this includes the development of eco-friendly HPLC methods that use less toxic mobile phases. researchgate.netnih.gov For example, micellar liquid chromatography and methods using ethanol-based mobile phases are being explored as greener alternatives to traditional reversed-phase HPLC methods that use acetonitrile (B52724). researchgate.net The use of ion-selective electrodes (ISEs) for monitoring atracurium degradation also represents a green analytical approach due to reduced solvent consumption. oatext.com
In terms of impurity control during synthesis, green chemistry principles focus on designing manufacturing processes that are inherently safer and generate less waste. This involves:
The use of safer solvents and reagents.
The development of more efficient catalytic processes to minimize byproduct formation.
The optimization of reaction conditions to prevent the formation of degradation impurities.
By integrating green chemistry principles into both the analysis and synthesis of atracurium, the pharmaceutical industry can not only improve the safety and quality of the drug product but also reduce its environmental footprint.
Q & A
Q. What validated analytical methods are recommended for quantifying Atracurium Impurity V in pharmaceutical formulations?
High-performance liquid chromatography (HPLC) with ultraviolet detection is the standard method, as per USP monographs. The percentage of impurities is calculated using the formula:
where is the concentration of the cis-cis isomer standard (mg/mL), is the sample weight (mg), is the impurity peak response, and is the standard peak response. Thresholds are ≤1.5% for any individual impurity and ≤3.5% for total impurities . For Impurity V specifically, ensure method specificity by comparing retention times and spectral data against reference standards .
Q. How should researchers handle discrepancies in impurity limits across pharmacopeial revisions (e.g., USP30 vs. USP32)?
Reconcile methodological updates by cross-referencing revision-specific protocols. For example, USP32 introduced a modified formula:
Here, represents the atracurium besylate concentration in the test solution. Validate the updated method using spiked samples and confirm compliance with revised impurity thresholds (e.g., ≤6.0% for acidic compounds) .
Q. What safety protocols are critical when handling this compound in laboratory settings?
Impurity V is classified as harmful if inhaled, swallowed, or absorbed through the skin. Use personal protective equipment (PPE), including nitrile gloves and fume hoods, and adhere to GHS hazard codes (e.g., Skin Irritation Category 2). Store the compound in airtight containers at controlled temperatures (20–25°C) .
Q. How can researchers confirm the identity of this compound using reference materials?
Utilize pharmacopeial reference standards (e.g., EDQM’s Atracurium for impurity F identification, Y0000503) for comparative analysis. Perform tandem LC-MS/MS and nuclear magnetic resonance (NMR) spectroscopy to match fragmentation patterns and structural fingerprints with published data .
Advanced Research Questions
Q. What advanced techniques are required to resolve structural ambiguities in this compound and its isomers?
Employ high-resolution mass spectrometry (HRMS) for precise molecular weight determination and dual-ternary mass spectrometry for isomer differentiation. For stereochemical confirmation, use chiral HPLC columns or X-ray crystallography .
Q. How should researchers design stability studies to assess degradation pathways leading to Impurity V?
Conduct forced degradation under acidic, basic, oxidative, and thermal conditions. Monitor degradation products via HPLC-DAD and quantify Impurity V using validated calibration curves. Correlate degradation kinetics with Arrhenius equations to predict shelf-life .
Q. What strategies address data contradictions when Impurity V exceeds pharmacopeial limits in accelerated stability batches?
Investigate root causes via mass balance studies and impurity profiling. If Impurity V originates from synthesis intermediates (e.g., laudanosine), optimize reaction conditions (e.g., pH, temperature) to minimize byproduct formation. Revalidate the analytical method to exclude interference from co-eluting peaks .
Q. How can the pharmacological activity of this compound be evaluated in neuromuscular junction studies?
Use patch-clamp electrophysiology on α3β4 nicotinic acetylcholine receptors (nAChRs) to assess competitive inhibition. Compare IC₅₀ values of Impurity V with atracurium’s primary metabolite, laudanosine (reported IC₅₀: ~10 μM). Validate findings in ex vivo models (e.g., rodent phrenic nerve-hemidiaphragm preparations) .
Q. What methodologies are recommended for detecting genotoxic potential in this compound?
Perform Ames tests (bacterial reverse mutation assay) and micronucleus assays in mammalian cells. If genotoxicity is suspected, develop LC-MS/MS methods with detection limits ≤0.1% to quantify trace levels in active pharmaceutical ingredients (APIs) .
Q. How can computational tools predict the synthetic pathways leading to Impurity V during atracurium besylate manufacturing?
Apply retrosynthetic analysis software (e.g., ChemAxon) to identify precursor molecules. Validate predictions using kinetic modeling (e.g., density functional theory) to optimize reaction parameters and reduce impurity formation. Cross-reference with empirical data from batch records .
Methodological Notes
- Data Validation : Always cross-check impurity quantification results against multiple pharmacopeial editions (e.g., USP, Ph. Eur.) to ensure global compliance .
- Structural Confirmation : Combine NMR (¹H, ¹³C) with HRMS for unambiguous identification of Impurity V’s stereoisomers .
- Regulatory Alignment : Document impurity profiles per ICH Q3A/B guidelines, including identity, origin, and toxicological assessment .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
